molecular formula C13H12N4O2S B2662004 1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921469-78-5

1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2662004
CAS No.: 921469-78-5
M. Wt: 288.33
InChI Key: BGUHORGICNTVEJ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound consists of a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl group at position 1 and a methylthio group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and 2-chloro-4,6-dimethoxypyrimidine, under basic conditions.

    Introduction of the methoxyphenyl group: This step involves the nucleophilic substitution of the chloro group in the intermediate with 2-methoxyphenylamine.

    Introduction of the methylthio group: The final step involves the thiolation of the intermediate using methylthiolating agents like methylthiol chloride or dimethyl disulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.

    6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the methoxyphenyl group, which may influence its interaction with biological targets.

Uniqueness

1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of both the methoxyphenyl and methylthio groups, which contribute to its distinct chemical and biological properties. These groups can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-19-10-6-4-3-5-9(10)17-11-8(7-14-17)12(18)16-13(15-11)20-2/h3-7H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUHORGICNTVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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